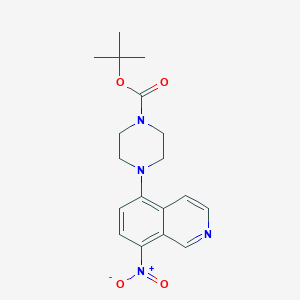

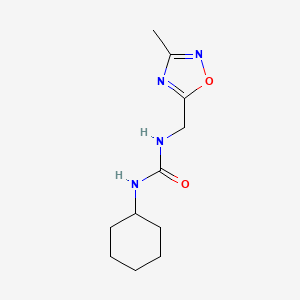

![molecular formula C15H16N4O3 B2946035 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797621-11-4](/img/structure/B2946035.png)

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a dimethylamino group, a benzo[d][1,3]dioxole group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the dimethylamino group, and the coupling of these components with the benzo[d][1,3]dioxole group and the carboxamide group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the pyrimidine ring and the benzo[d][1,3]dioxole group would likely result in a planar structure, while the dimethylamino group and the carboxamide group could introduce some steric hindrance .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The pyrimidine ring and the benzo[d][1,3]dioxole group are aromatic and would therefore be relatively stable, while the dimethylamino group and the carboxamide group could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and pKa, would be influenced by the presence of the various functional groups .科学的研究の応用

Anticancer Activity

Pyrimidine derivatives, including our compound of interest, are known for their anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial in cancer cell proliferation . These compounds have been reported to exhibit activity against various cancer types, including myeloid leukemia , breast cancer , and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

The pyrimidine moiety is also associated with antimicrobial and antifungal activities. This makes the compound potentially useful in the development of new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance .

Cardiovascular Therapeutics

Pyrimidine-based compounds have been utilized as cardiovascular agents . They can act as antihypertensive agents, helping to manage blood pressure and prevent heart-related diseases .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the treatment of chronic pain and inflammatory conditions. They can modulate inflammatory pathways, providing relief from symptoms .

Antidiabetic Activity

Pyrimidine derivatives can serve as DPP-IV inhibitors , which are important in the management of Type 2 diabetes . By inhibiting the enzyme DPP-IV, they help in increasing the levels of incretin hormones, which in turn increases insulin secretion .

Neuroprotective Properties

There is potential for pyrimidine derivatives to be used in neuroprotection, particularly in the context of ocular diseases . They may promote vascular relaxation in the ocular ciliary artery and offer protection to retinal ganglion cells .

作用機序

Target of Action

Similar compounds have been found to targetTyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response and has been implicated in various types of cancers and autoimmune diseases .

Mode of Action

Compounds with similar structures have been found to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

Based on the target of action, it can be inferred that the compound may affect pathways related to immune response and cell proliferation .

Pharmacokinetics

Similar compounds have shown good permeability in mdck cells overexpressing mdr1 , which suggests that this compound may also have good bioavailability.

Result of Action

Similar compounds have shown anticancer activity against various cancer cell lines . They have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-19(2)15-16-6-5-11(18-15)8-17-14(20)10-3-4-12-13(7-10)22-9-21-12/h3-7H,8-9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYHUPNTOQAHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2945953.png)

![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2945957.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2945967.png)

![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2945972.png)

![5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2945974.png)